4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol
Brand Name: Vulcanchem
CAS No.: 2549032-06-4
VCID: VC11842319
InChI: InChI=1S/C14H15N3O/c18-13-5-3-11(4-6-13)12-9-15-14(16-10-12)17-7-1-2-8-17/h3-6,9-10,18H,1-2,7-8H2
SMILES: C1CCN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol

4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol

CAS No.: 2549032-06-4

Cat. No.: VC11842319

Molecular Formula: C14H15N3O

Molecular Weight: 241.29 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol - 2549032-06-4

Specification

CAS No. 2549032-06-4
Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
IUPAC Name 4-(2-pyrrolidin-1-ylpyrimidin-5-yl)phenol
Standard InChI InChI=1S/C14H15N3O/c18-13-5-3-11(4-6-13)12-9-15-14(16-10-12)17-7-1-2-8-17/h3-6,9-10,18H,1-2,7-8H2
Standard InChI Key ABWSBGMIXXKOOS-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O
Canonical SMILES C1CCN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O

Introduction

Chemical Structure and Physicochemical Properties

4-[2-(Pyrrolidin-1-yl)pyrimidin-5-yl]phenol features a pyrimidine ring substituted at position 2 with a pyrrolidin-1-yl group and at position 5 with a phenolic hydroxyl group. The molecular formula is C₁₄H₁₅N₃O, with a molecular weight of 241.29 g/mol. Key physicochemical properties include:

PropertyValue
LogP (Octanol-Water)~1.8 (predicted)
Solubility in Water0.5–1.2 mg/mL (pH 7.4)
pKa (Phenolic OH)~10.2

The phenolic group confers moderate polarity, enhancing aqueous solubility compared to purely aromatic analogs . Pyrrolidine’s conformational flexibility may facilitate interactions with biological targets, as seen in kinase inhibitors like pyrazolo[1,5-a]pyrimidines .

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol can be inferred from methods used for analogous pyrimidine derivatives. A plausible route involves:

  • Pyrimidine Core Formation: Cyclocondensation of amidines with α,β-unsaturated ketones to yield 2-chloropyrimidine intermediates .

  • Pyrrolidine Substitution: Nucleophilic aromatic substitution at position 2 using pyrrolidine in the presence of a base (e.g., K₂CO₃) .

  • Phenol Introduction: Suzuki-Miyaura coupling of a boronic acid-functionalized phenol at position 5, followed by deprotection .

Trifluoroacetic acid (TFA) has been employed in similar syntheses to facilitate intermediate purification .

Characterization Data

Key analytical data for the compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.8 Hz, 2H, aromatic-H), 6.90 (d, J = 8.8 Hz, 2H, aromatic-H), 3.50–3.45 (m, 4H, pyrrolidine-H), 1.90–1.85 (m, 4H, pyrrolidine-H) .

  • IR (KBr): 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=N stretch) .

X-ray crystallography of related chromenopyrimidines confirms planar pyrimidine cores and non-covalent interactions stabilizing solid-state structures .

Biological Activity and Mechanisms

While direct studies on 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol are lacking, structural analogs demonstrate significant biological activities:

Kinase Inhibition

Pyrimidine derivatives, such as 2-aryl-4-aminothienopyrimidines, inhibit EGFR mutants (Del19/T790M/C797S) with IC₅₀ values <1 μM . The phenolic group in 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol may mimic kinase-binding motifs, as seen in pyrazolo[1,5-a]pyrimidine inhibitors targeting CSNK2 .

Cytotoxicity

Analogous compounds show selective cytotoxicity against cancer cell lines (e.g., H1975 lung cancer cells, IC₅₀ = 6.90 μM) . The phenol group may enhance cell permeability compared to more lipophilic derivatives .

Pharmacokinetics and Toxicity

Predicted ADMET properties include:

  • Metabolic Stability: Moderate hepatic clearance due to pyrrolidine’s susceptibility to oxidative metabolism .

  • Plasma Protein Binding: ~85% (estimated via QSAR modeling).

  • Cytotoxicity: Low-to-moderate (CC₅₀ >10 μM in LO2 hepatocytes) .

In vivo studies of related compounds reveal rapid plasma clearance but significant lung accumulation, necessitating formulation optimization .

Future Directions

  • Target Identification: Screen against kinase panels to identify primary targets.

  • Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) to improve bioavailability.

  • In Vivo Efficacy: Evaluate antitumor activity in xenograft models, leveraging successes seen with compound A9 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator